

# **GPR119 Agonists in Clinical Development: A Comparative Meta-Analysis of Trial Outcomes**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GPR119 agonist 3 |           |
| Cat. No.:            | B15604766        | Get Quote |

An objective comparison of the clinical performance of GPR119 agonists, supported by experimental data, for researchers, scientists, and drug development professionals.

The G protein-coupled receptor 119 (GPR119) has been a promising target for the treatment of type 2 diabetes mellitus (T2DM) due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic  $\beta$ -cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells.[1][2] This unique mode of action held the potential for effective glycemic control with a low risk of hypoglycemia. However, despite promising preclinical data, the clinical development of GPR119 agonists has been challenging, with many candidates failing to demonstrate sufficient efficacy in human trials. This guide provides a meta-analysis of the clinical trial outcomes for several key GPR119 agonists, presenting a comparative overview of their performance.

## **GPR119 Signaling Pathway**

Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion and improved glucose homeostasis. The receptor is coupled to a stimulatory G protein (G $\alpha$ s), which, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3][4] In pancreatic  $\beta$ -cells, elevated cAMP directly promotes glucose-stimulated insulin secretion. In intestinal enteroendocrine cells, the rise in cAMP triggers the release of GLP-1 and GIP. These incretin hormones then act on their



respective receptors on pancreatic  $\beta$ -cells, further potentiating insulin secretion in a glucose-dependent manner.[2][3]



Click to download full resolution via product page

**GPR119** Agonist Signaling Pathway

## **Quantitative Comparison of Clinical Trial Outcomes**

The following tables summarize the key quantitative outcomes from clinical trials of various GPR119 agonists. The data is presented to facilitate a direct comparison of their effects on glycemic control and body weight.

Table 1: Change in HbA1c from Baseline



| GPR119<br>Agonist                            | Clinical<br>Trial Phase | Treatment<br>Duration | Dosage            | Mean<br>Change in<br>HbA1c<br>(from<br>baseline)           | Comparator |
|----------------------------------------------|-------------------------|-----------------------|-------------------|------------------------------------------------------------|------------|
| DS-8500a                                     | Phase 2b                | 12 weeks              | 25 mg QD          | -0.23%[5]                                                  | Placebo    |
| 50 mg QD                                     | -0.37%[5]               | Placebo               | _                 |                                                            |            |
| 75 mg QD                                     | -0.44%[5]               | Placebo               |                   |                                                            |            |
| (Not superior<br>to Sitagliptin<br>50 mg)[5] | Sitagliptin 50<br>mg    |                       |                   |                                                            |            |
| DA-1241                                      | Phase 2a                | 16 weeks              | 100 mg QD         | -0.54%<br>(placebo-<br>adjusted)[6]                        | Placebo    |
| JNJ-<br>38431055<br>(APD597)                 | Phase 1/2               | 14 days               | 500 mg QD         | No significant alteration in 24-h weighted mean glucose[1] | Placebo    |
| GSK1292263                                   | Phase 2                 | 14 days               | 100-600<br>mg/day | No significant effect on circulating glucose levels[7]     | Placebo    |

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline



| GPR119<br>Agonist            | Clinical<br>Trial Phase                            | Treatment<br>Duration | Dosage               | Mean<br>Change in<br>FPG (from<br>baseline)                | Comparator |
|------------------------------|----------------------------------------------------|-----------------------|----------------------|------------------------------------------------------------|------------|
| DS-8500a                     | Phase 2b                                           | 12 weeks              | 50 mg QD             | Statistically significant reduction vs. placebo[5]         | Placebo    |
| 75 mg QD                     | Statistically significant reduction vs. placebo[5] | Placebo               |                      |                                                            |            |
| DS-8500a                     | Phase 2a                                           | 28 days               | 75 mg QD             | Statistically significant reduction vs. placebo[8]         | Placebo    |
| DA-1241                      | Phase 1b                                           | 56 days               | 25, 50, 100<br>mg QD | Trend<br>towards<br>improvement[<br>9]                     | Placebo    |
| JNJ-<br>38431055<br>(APD597) | Phase 1/2                                          | 14 days               | 500 mg QD            | No significant alteration in 24-h weighted mean glucose[1] | Placebo    |
| GSK1292263                   | Phase 2                                            | 14 days               | 100-600<br>mg/day    | No significant effect on circulating glucose levels[7]     | Placebo    |

Table 3: Change in Body Weight from Baseline



| GPR119<br>Agonist            | Clinical<br>Trial Phase | Treatment<br>Duration | Dosage              | Mean Change in Body Weight (from baseline) | Comparator         |
|------------------------------|-------------------------|-----------------------|---------------------|--------------------------------------------|--------------------|
| DA-1241                      | Phase 1b                | 8 weeks               | 100 mg QD           | -2.2% (-1.57<br>kg)[10]                    | Placebo<br>(-0.3%) |
| DS-8500a                     | Phase 2b                | 12 weeks              | 25, 50, 75 mg<br>QD | Not specified                              | Placebo            |
| JNJ-<br>38431055<br>(APD597) | Phase 1/2               | 14 days               | 500 mg QD           | Not specified                              | Placebo            |
| GSK1292263                   | Phase 2                 | 14 days               | 100-600<br>mg/day   | Not specified                              | Placebo            |

## **Experimental Protocols of Key Clinical Trials**

A summary of the methodologies for the clinical trials of the most prominent GPR119 agonists is provided below.

DS-8500a (Phase 2b)[5][11]

- Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study conducted in Japan.
- Patient Population: Japanese patients with T2DM, aged ≥ 20 years, with HbA1c between ≥ 7.0% and < 10.0%. A total of 368 patients were enrolled.[11]</li>
- Dosing Regimen: Patients were randomized to receive placebo, DS-8500a (25, 50, or 75 mg), or sitagliptin 50 mg once daily for 12 weeks.[5]
- Primary Endpoint: Change in HbA1c from baseline to week 12.[5]



 Secondary Endpoints: Changes in FPG, glucose AUC during a meal tolerance test, and lipid profiles.[12]

#### JNJ-38431055 (APD597) (Phase 1/2)[1]

- Study Design: A randomized, double-blind, placebo-controlled, multiple-dose parallel design study conducted at four US research centers.
- Patient Population: Male and female subjects, aged 25-60 years, with a BMI between 22 and 39.9 kg/m<sup>2</sup>, diagnosed with T2DM for 6 months to 10 years. The study involved 32 subjects.
   [1]
- Dosing Regimen: JNJ-38431055 (500 mg) or placebo was administered once daily for 14 consecutive days.[1]
- Primary Outcome: Effects on 24-hour weighted mean glucose.[1]
- Secondary Outcomes: Effects on stimulated plasma glucose, insulin, C-peptide, and incretin concentrations.[1]

#### GSK1292263 (Phase 2)[7]

- Study Design: Two randomized, placebo-controlled studies. Study 1 involved drug-naïve subjects or those who had stopped their diabetic medications, while Study 2 involved subjects taking metformin.
- Patient Population: Subjects with T2DM. A total of 173 subjects were enrolled across both studies.[7]
- Dosing Regimen: GSK1292263 was administered as multiple doses (100–600 mg/day) for 14 days. Placebo and sitagliptin 100 mg/day were used as comparators.[7]
- Primary Outcome: Assessment of effects on plasma glucose, insulin, C-peptide, and glucagon levels following oral glucose and meal challenges.
- Secondary Outcomes: Assessment of effects on plasma PYY, GLP-1, and GIP levels.

#### DA-1241 (Phase 1b)[10]



- Study Design: A proof-of-concept study in patients with T2DM.
- Patient Population: Patients with type 2 diabetes.
- Dosing Regimen: DA-1241 was administered at doses of 25 mg, 50 mg, and 100 mg for 8 weeks. Sitagliptin 100 mg and placebo were used as comparators.[10]
- Primary Outcome: Change in incremental area under the curve of plasma glucose (iAUE) during a mixed meal tolerance test.
- Secondary Outcomes: Changes in body weight and secretion of incretin hormones.[10]

MBX-2982 (Phase 2a in T1D)[13]

- Study Design: A randomized, double-masked, crossover trial.
- Patient Population: 18 participants (age 20–60 years) with type 1 diabetes (T1D).
- Dosing Regimen: Participants were randomized to treatment with 600 mg MBX-2982 or placebo daily for 14 days, with a 2-week washout period between treatments.[13]
- Primary Outcome: Assessment of glucagon counterregulatory responses to experimental hypoglycemia.
- Secondary Outcomes: Hormonal responses during a mixed-meal test.

## **Experimental Workflow**

The typical workflow for a Phase 2 clinical trial of a GPR119 agonist, as exemplified by the DS-8500a trial, is outlined below.





Click to download full resolution via product page

#### Typical Phase 2 Clinical Trial Workflow

### Conclusion

The clinical development of GPR119 agonists has yielded mixed results. While some compounds, such as DS-8500a and DA-1241, have demonstrated modest improvements in glycemic control, others, including JNJ-38431055 and GSK1292263, failed to show significant glucose-lowering effects in patients with type 2 diabetes.[1][5][6][7] The translation of robust preclinical efficacy to clinically meaningful outcomes in humans has proven to be a significant hurdle. Differences in receptor pharmacology between rodents and humans have been suggested as a potential reason for this discrepancy. Despite the setbacks, the dual mechanism of action of GPR119 agonists remains an attractive concept for T2DM therapy. Future research may focus on developing more potent and selective agonists or exploring combination therapies to unlock the full therapeutic potential of targeting the GPR119 receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Effects of JNJ-38431055, a novel GPR119 receptor agonist, in randomized, double-blind, placebo-controlled studies in subjects with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MetaVia Presents Data on DA-1241, a GPR119 Agonist, Demonstrating Both
   Hepatoprotective and Glucose-Regulating Effects in Patients with Presumed MASH, at the







EASL Congress 2025 [prnewswire.com]

- 7. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drc.bmj.com [drc.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. businesswire.com [businesswire.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized Controlled, Double-Masked, Crossover Study of a GPR119 Agonist on Glucagon Counterregulation During Hypoglycemia in Type 1 Diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR119 Agonists in Clinical Development: A
   Comparative Meta-Analysis of Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b15604766#meta-analysis-of-gpr119-agonist clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com